(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

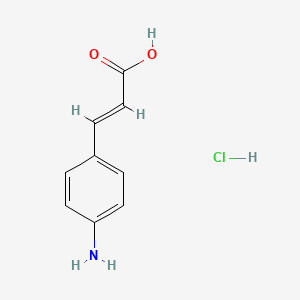

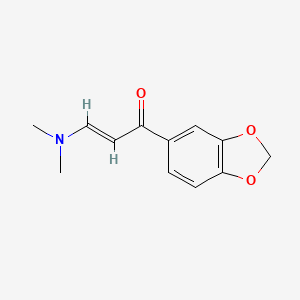

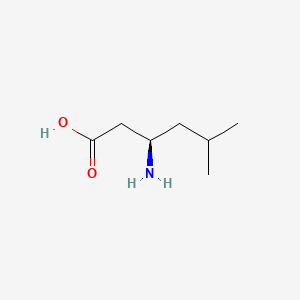

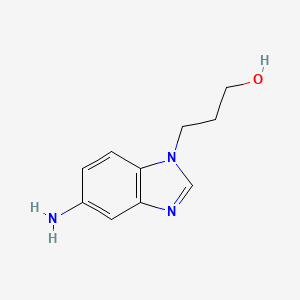

(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active agents. The presence of the amino and methoxyphenyl groups suggests that it could be involved in interactions with biological targets, potentially exhibiting adrenergic activity or functioning as a precursor to adrenergic agents.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, has been achieved from d-alanine with a 65% overall yield. The process involves several steps, including protection of the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection . Although the exact synthesis of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol would include a chiral center at the carbon bearing the amino group, which is important for its optical activity. The methoxyphenyl group is an aromatic ring with an electron-donating methoxy substituent, which could influence the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

While specific chemical reactions of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol are not described in the provided papers, compounds with similar structures have been shown to possess significant biological activities, such as antiarrhythmic and hypotensive effects, and exhibit affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . These activities are likely due to the compound's ability to participate in adrenolytic reactions, which could be a result of its interaction with adrenergic receptors.

Physical and Chemical Properties Analysis

科学的研究の応用

Another study highlighted the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, where the binding characteristics and cardioselectivity were analyzed, suggesting different binding modes based on the presence of a 4-substituent in the aryloxy ring (Rzeszotarski et al., 1983).

Crystallography and Material Science

In the field of material science, a study on 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, a compound related to (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, was conducted. This compound resulted from a condensation reaction and its crystal structure exhibited disorder in one of the 4-methoxybenzyl groups. The crystal packing of the structure was sustained by C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).

Pharmacological Applications and Biological Activities

A new phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, isolated from the wood of Millettia leucantha, named millettinol, exhibited strong cytotoxicity against BCA-1 tumor cell lines, indicating potential applications in cancer treatment (Rayanil et al., 2011).

Chemical Analysis and Pharmacokinetics

In the realm of chemical analysis, a study developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats following intravenous or intragastric administration were also studied, indicating their potential in medical applications (Walczak, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes in the body, which could potentially be the targets for this compound .

Mode of Action

The exact mode of action of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not well-understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the amino and methoxy groups in the compound suggests potential for diverse interactions with biological targets .

Biochemical Pathways

Based on the structure of the compound, it may be involved in pathways related to amino acid metabolism or signal transduction .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as modulation of enzyme activity or receptor signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426599 |

Source

|

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

CAS RN |

1071436-31-1 |

Source

|

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)